Ethyl N-piperazinecarboxylate

Vue d'ensemble

Description

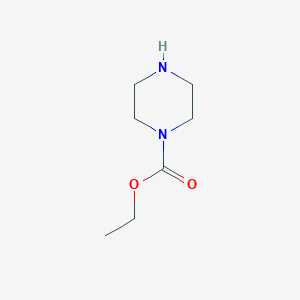

Ethyl N-piperazinecarboxylate (CAS: 120-43-4) is a piperazine derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where it serves as a building block for antimicrobial agents and receptor-targeting compounds .

Mécanisme D'action

Target of Action

Ethyl piperazine-1-carboxylate, also known as Ethyl N-piperazinecarboxylate or Ethyl 1-piperazinecarboxylate, is a compound that has been used in various biochemical applications . .

Mode of Action

It is known that piperazine derivatives can act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule .

Pharmacokinetics

The piperazine moiety is often used in drug design due to its impact on the physicochemical properties of the final molecule . It is used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

There is evidence that metabolic nitric oxide (no) release mediates the cytotoxic activities of certain piperazine derivatives .

Action Environment

It’s known that the compound has a boiling point of 273 °c and a density of 108 g/mL at 25 °C , which may influence its stability and efficacy under different environmental conditions.

Analyse Biochimique

Biochemical Properties

Piperazine derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Piperazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

Piperazine derivatives have been shown to cause neurotoxic symptoms at high doses in dogs and cats

Activité Biologique

Ethyl N-piperazinecarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derived from piperazine and ethyl carbamate. Its chemical structure can be represented as follows:

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.20 g/mol

- CAS Number : 120-43-4

The compound is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with ethyl chloroformate or ethyl carbamate under controlled conditions. This process yields the desired ester with high purity and yield, facilitating further biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, compounds synthesized from N-ethyl-piperazinyl amides have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds exhibited growth inhibition ranging from 41.54% to 85.67% across 60 human cancer cell lines, indicating a broad spectrum of activity .

| Cell Line | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|

| HeLa | 85.67 | <10 |

| MCF-7 | 41.54 | <10 |

| A549 | 50.00 | <10 |

The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells and alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Activity

This compound derivatives have also shown promising antimicrobial properties. Studies indicate that certain piperazine derivatives exhibit significant activity against Helicobacter pylori, a common bacterial pathogen associated with gastric ulcers and cancer . The antimicrobial efficacy was assessed using standard disc diffusion methods, revealing effective inhibition zones against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to the piperazine ring and the carboxylate group. SAR studies suggest that substituents on the piperazine nitrogen and variations in the ester moiety can enhance anticancer and antimicrobial activities . For example, introducing hydrophobic groups or electron-withdrawing substituents can significantly improve efficacy.

Case Studies

- Antitumor Activity : A study involving a series of synthesized piperazinyl amides demonstrated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values below 10 µM .

- Antimicrobial Efficacy : Research on newly synthesized xanthone derivatives indicated that modifications involving piperazine increased their effectiveness against H. pylori, showcasing the versatility of piperazine-containing compounds in combating infections .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl N-piperazinecarboxylate is primarily recognized for its role in the synthesis of biologically active compounds. Its derivatives have been investigated for various pharmacological activities, including anti-cancer and anti-microbial properties.

Case Study: Anti-Cancer Activity

A study focused on novel N-ethyl-piperazinyl amides derived from oleanonic and ursonic acids demonstrated significant cytotoxic effects against a panel of 60 human cancer cell lines. The results indicated that certain derivatives exhibited growth inhibition rates ranging from -85.67% to -41.54% across different cancer types, showcasing the potential of this compound in developing anti-cancer agents .

Case Study: Antimycobacterial Activity

Research has shown that derivatives of this compound possess notable activity against Mycobacterium tuberculosis. Specific compounds synthesized from this base exhibited up to 98% inhibition of bacterial growth, indicating its potential as a scaffold for developing new anti-tubercular drugs .

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis, particularly in creating piperazine-based compounds that are pivotal in drug design.

Synthesis of Piperazine Derivatives

The compound's structure allows for various modifications, leading to the formation of diverse piperazine derivatives. For instance, acylation reactions involving this compound have been employed to generate new amides with enhanced biological activity .

Applications in Cell Biology

In cell biology, this compound is utilized for cell culture applications and as a reagent in biochemical assays. Its properties facilitate various experimental setups aimed at understanding cellular mechanisms and drug interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl N-piperazinecarboxylate in organic chemistry research?

this compound is commonly synthesized via amide coupling or nucleophilic substitution under basic conditions. For example, it can be prepared by reacting piperazine with ethyl chloroformate in the presence of a base like triethylamine (Et₃N) in dichloromethane (CH₂Cl₂). Intermediate steps may involve protecting group strategies (e.g., Boc protection) to improve regioselectivity . In one protocol, K₂CO₃ in refluxing acetonitrile (CH₃CN) facilitated cyclopropane-containing amide derivatives, highlighting its role in multi-step syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine ring and ester group.

- FT-IR : For identifying carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H/N-C vibrations.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline intermediates .

Q. How is this compound utilized in the synthesis of bioactive molecules?

It serves as a versatile building block for antimicrobial and anticancer agents. For instance, it reacts with aliphatic amines or 2-aminothiazole to form amide derivatives with cyclopropane moieties, which are screened for activity against bacterial/fungal strains . Its piperazine core also enhances solubility and bioavailability in drug candidates .

Advanced Research Questions

Q. How can computational methods like DFT enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and vibrational modes, aiding in understanding its nucleophilic/electrophilic sites. For example, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions stabilizing intermediates . Molecular Electrostatic Potential (MESP) maps further guide solvent selection for reactions .

Q. What experimental design considerations are critical when resolving contradictions in synthetic yields?

Conflicting yields often arise from competing reaction pathways (e.g., over-alkylation vs. mono-substitution). To mitigate this:

- Use low-temperature conditions (-78°C with BBr₃) to control exothermic reactions .

- Optimize stoichiometry (e.g., excess piperazine to favor mono-substitution).

- Employ HPLC-MS to monitor reaction progress and identify by-products .

Q. How can this compound be integrated into metal-catalyzed cross-coupling reactions?

Its piperazine nitrogen can act as a ligand or directing group in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids require careful protection of the ester group to prevent side reactions. Recent studies highlight its use in synthesizing heterocyclic frameworks for materials science .

Q. What strategies address stability issues during storage and handling?

this compound is moisture-sensitive and prone to hydrolysis. Best practices include:

- Storing in tightly sealed containers under inert gas (N₂/Ar).

- Avoiding contact with strong acids/oxidizers (e.g., HNO₃, Cl₂) to prevent decomposition .

- Using desiccants like molecular sieves in solvent systems .

Q. Methodological Challenges and Solutions

Q. How can regioselectivity be controlled in piperazine functionalization?

- Protection/Deprotection : Boc groups (tert-butoxycarbonyl) shield one nitrogen, enabling selective modification of the other .

- Steric Effects : Bulky reagents (e.g., trityl chloride) favor substitution at less hindered sites.

- Catalytic Methods : Transition metals (e.g., CuI) promote C-N bond formation at specific positions .

Q. What analytical approaches validate the purity of this compound in multi-step syntheses?

- Combined Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities.

- Elemental Analysis : Confirms C/H/N ratios match theoretical values.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and residual solvent content .

Q. Emerging Research Directions

Comparaison Avec Des Composés Similaires

Key Properties:

- Physical State : Clear, pale-yellow oily liquid .

- Density : 1.080 g/mL at 25°C .

- Melting Point: >110°C (varies by source; industrial-grade purity may report 163–164°C in ethanol) .

- Boiling Point : 237–273°C .

- Solubility : Highly water-soluble, facilitating reactions in aqueous or polar solvents .

- Synthesis: Commonly prepared via amidation reactions, such as coupling with aliphatic amines or heterocycles (e.g., 2-aminothiazole) .

Its ethoxycarbonyl group enhances reactivity in nucleophilic substitutions and cross-coupling reactions, making it a preferred choice for synthesizing bioactive molecules .

Comparison with Structurally Similar Compounds

Ethyl N-piperazinecarboxylate is often compared to other piperazine derivatives and heterocyclic compounds. Below, we analyze its structural, synthetic, and functional distinctions.

Substituent Effects on Bioactivity

In antimicrobial studies, this compound was incorporated into amide derivatives (e.g., compounds F8, F25, F43, F52 ) and compared to analogs with different R2 groups (Table 1) .

Table 1: Antimicrobial Activity of Piperazine-Based Amide Derivatives

| Compound ID | R2 Substituent | Bioactivity Profile | Reference |

|---|---|---|---|

| F8 | This compound | Moderate to high activity | |

| F9 | 2-Thiazole | Reduced activity | |

| F10 | Cyclopropyl | Variable activity | |

| F26 | 2-Thiazole | Low activity |

Key Findings :

- This compound derivatives (F8, F25 ) demonstrated enhanced antimicrobial efficacy compared to thiazole-substituted analogs (F9, F26), likely due to improved solubility and steric compatibility with target enzymes .

- Cycloalkyl substituents (e.g., cyclopropyl in F10) showed variable activity, suggesting sensitivity to ring size and lipophilicity .

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties

Insights :

- This compound’s lower molecular weight and higher water solubility make it advantageous for aqueous-phase reactions compared to sulfonyl or nitro-substituted analogs .

- Nitro-substituted derivatives (e.g., N-(2-nitrophenyl)piperazine) exhibit higher melting points and are used in receptor-binding studies but require harsher synthetic conditions (e.g., SnCl₂ reduction) .

Cost and Availability :

Méthodes De Préparation

Primary Preparation Methods

Reaction of Piperazine with Diethyl Carbonate

The most industrially viable method involves the direct reaction of piperazine with diethyl carbonate under thermal conditions. This solvent-free process minimizes waste and simplifies purification.

Reaction Scheme:

-

Reactant Charging: A mixture of anhydrous piperazine (129.2 g, 1.5 mol) and diethyl carbonate (177.2 g, 1.5 mol) is heated to 80°C with stirring.

-

Reaction Monitoring: The exothermic reaction is maintained at 80°C for 3 hours, during which ethanol is distilled off.

-

Workup: Post-reaction, vacuum distillation (90–100°C) removes residual by-products, yielding 233.8 g (1.48 mol, 98.5%) of a colorless liquid.

Key Advantages:

-

High Atom Economy: The equimolar ratio of reactants ensures minimal waste.

-

Solvent-Free: Eliminates the need for hazardous solvents, enhancing environmental sustainability.

-

Scalability: The process is adaptable to continuous-flow reactors for industrial production.

Data Summary:

| Parameter | Details |

|---|---|

| Reactants | Piperazine, Diethyl Carbonate |

| Molar Ratio | 1:1 |

| Temperature | 80°C |

| Reaction Time | 3 hours |

| Yield | 98.5% |

| Purity | 98.5% |

| Workup | Vacuum distillation |

Alternative Synthetic Routes

While the diethyl carbonate method dominates industrial production, other routes have been explored:

-

Ethyl Chloroformate Route: Reacting piperazine with ethyl chloroformate in the presence of a base (e.g., triethylamine) generates this compound. However, this method requires stringent pH control and generates stoichiometric amounts of salt waste .

-

Carbodiimide-Mediated Coupling: Activates carboxylic acids for coupling with piperazine, but high reagent costs limit its practicality.

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Piperazine’s primary amine attacks the electrophilic carbonyl carbon of diethyl carbonate, displacing an ethoxide ion. The intermediate collapses to release ethanol, forming the carboxylate product.

Kinetic Insights:

-

Temperature Dependence: The reaction rate increases exponentially with temperature, but exceeding 90°C promotes di-substitution, reducing selectivity.

-

Catalysis: While the base-free system is effective, adding catalytic amounts of sodium ethoxide accelerates the reaction by deprotonating piperazine, enhancing nucleophilicity .

Optimization of Reaction Conditions

Temperature and Time

A balance between reaction rate and selectivity is achieved at 80°C for 3 hours. Prolonged heating beyond 4 hours leads to thermal degradation, while shorter durations result in incomplete conversion.

Stoichiometry

A 1:1 molar ratio of piperazine to diethyl carbonate prevents di-substitution. Excess diethyl carbonate (1.2:1) marginally improves yield (99.1%) but complicates purification .

Scalability Challenges

Industrial reactors face heat dissipation issues due to the exothermic nature of the reaction. Jacketed reactors with efficient cooling systems are employed to maintain isothermal conditions.

Industrial Applications and Environmental Impact

Pharmaceutical Relevance

This compound is a precursor to quetiapine fumarate, a widely prescribed antipsychotic. Its high purity (>98%) ensures compliance with regulatory standards for active pharmaceutical ingredients (APIs).

Green Chemistry Metrics

-

E-Factor: 0.23 (kg waste/kg product), superior to alternative routes.

-

PMI (Process Mass Intensity): 1.8, indicating efficient resource utilization.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Diethyl Carbonate | 98.5 | 98.5 | 14.00 | Low |

| Ethyl Chloroformate | 85.2 | 95.0 | 21.00 | Moderate |

| Carbodiimide | 78.6 | 92.3 | 145.00 | High |

The diethyl carbonate route outperforms alternatives in cost, yield, and sustainability, justifying its industrial adoption .

Propriétés

IUPAC Name |

ethyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-2-11-7(10)9-5-3-8-4-6-9/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQURRKNJKKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059511 | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-43-4 | |

| Record name | Ethyl 1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Piperazinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-piperazinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29325GHS9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.